molecular formula C10H9BrN2 B2861848 1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbonitrile CAS No. 1880699-96-6

1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbonitrile

Cat. No. B2861848
M. Wt: 237.1
InChI Key: PRZMJQDNPOYKIQ-UHFFFAOYSA-N
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Description

“1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbonitrile” is a chemical compound with the CAS Number: 1880699-96-6 . It has a molecular weight of 237.1 . The IUPAC name for this compound is 1- ( (3-bromopyridin-2-yl)methyl)cyclopropane-1-carbonitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9BrN2/c11-8-2-1-5-13-9 (8)6-10 (7-12)3-4-10/h1-2,5H,3-4,6H2 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is stored at room temperature . The physical form of this compound is oil .

Scientific Research Applications

Synthesis of Cyclopropane Derivatives

Research indicates the utility of related bromopyridine and cyclopropane derivatives in creating cyclopropane bis-lactones through reactions with nucleophiles. This process involves a mechanism that includes double Michael addition and ring closure via internal nucleophilic substitution of the halogen (Fariña et al., 1986). Similarly, the generation of cyclopropane ring products from bromo-phenylethylidenemalononitrile showcases the asymmetric reduction capabilities of cyclopropane derivatives for producing compounds with enantiomeric purity (Jing Li et al., 1999).

Cyclization Reactions

Palladium-catalyzed cyclization reactions of 3-bromopyridine derivatives with carbon monoxide and carboxylic acids demonstrate the formation of oxo-dihydrofuro[3,4-c]pyridine-1-yl alkanoates, contributing to the field of heterocyclic chemistry and offering moderate to good yields of the cyclized products (C. Cho & J. Kim, 2008). Another study highlights the efficient synthesis of hydropyrido[1,2-a]indole-6(7H)-ones via a Lewis acid-catalyzed tandem cyclopropane ring-opening/Friedel-Crafts alkylation sequence, showcasing the potential for creating functionalized heterocycles with high yields (Dadasaheb V. Patil et al., 2011).

Development of Novel Organic Compounds

The versatility of cyclopropane derivatives extends to the synthesis of novel organic compounds. For instance, the development of chiral cyclopropane units as intermediates for synthesizing conformationally restricted analogues of biologically active compounds illustrates the strategic use of the cyclopropane ring in medicinal chemistry (Yuji Kazuta et al., 2002). Additionally, the synthesis of 2-methylthioindolizine-3-carbonitriles using nitro ketene dithioacetal reveals the capacity for constructing indolizine derivatives, which could serve as key intermediates in pharmaceutical synthesis (Y. Tominaga et al., 1988).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

1-[(3-bromopyridin-2-yl)methyl]cyclopropane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c11-8-2-1-5-13-9(8)6-10(7-12)3-4-10/h1-2,5H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZMJQDNPOYKIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=C(C=CC=N2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbonitrile

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